1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea
Description
Properties
CAS No. |
17745-24-3 |
|---|---|
Molecular Formula |
C21H24N6O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,3-bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea |
InChI |
InChI=1S/C21H24N6O/c28-21(26-17-7-3-15(4-8-17)19-22-11-1-12-23-19)27-18-9-5-16(6-10-18)20-24-13-2-14-25-20/h3-10H,1-2,11-14H2,(H,22,23)(H,24,25)(H2,26,27,28) |
InChI Key |
IGKMCFMQCNDZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NCCCN4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydropyrimidine Core via Biginelli Reaction
The Biginelli reaction is the classical and most widely used method for synthesizing tetrahydropyrimidine derivatives. This one-pot, acid-catalyzed cyclocondensation involves three components:
- A urea or substituted urea
- An aldehyde (aromatic or aliphatic)
- A β-ketoester or 1,3-dicarbonyl compound
This reaction forms the 3,4-dihydropyrimidin-2(1H)-one scaffold, which is the core of the tetrahydropyrimidine ring in the target compound.
Key features of the Biginelli reaction for tetrahydropyrimidine synthesis:
- Catalysts: Acidic catalysts such as ammonium chloride, montmorillonite clay, Bi(NO3)3·5H2O, or ZrCl4 have been reported to improve yields and reaction rates under solvent-free or mild conditions.
- Reaction conditions: Typically conducted under reflux in ethanol or solvent-free conditions; recent advances include microwave and ultrasound irradiation to enhance efficiency.
- Substrate scope: Aromatic aldehydes with para-substitution are preferred for symmetrical bis-substitution on phenyl rings.
For example, Shaabani et al. demonstrated ammonium chloride-catalyzed Biginelli condensation using acetylacetone as the 1,3-dicarbonyl component and urea, yielding dihydropyrimidinones efficiently under solvent-free conditions.
Formation of the Bis-Substituted Phenyl Urea Linkage
The linkage of two tetrahydropyrimidinyl phenyl groups through a urea bridge requires selective formation of the urea moiety. This can be achieved by:
- Reaction of diamino-substituted phenyl derivatives with phosgene equivalents or isocyanates to form the urea linkage.
- Stepwise synthesis: First, prepare 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline derivatives, then react with phosgene or carbonyldiimidazole to form the bis-urea compound.
This approach ensures symmetrical substitution at the 1,3-positions of the urea with para-substituted phenyl tetrahydropyrimidine groups.
Representative Synthetic Route (Literature-Based)
Advanced Synthetic Techniques
- Microwave-assisted synthesis: Enhances reaction rates and yields in the Biginelli step by promoting efficient heating and reducing reaction times.
- Ultrasound irradiation: Facilitates the three-component condensation, improving yields and selectivity under milder conditions.
- Catalyst optimization: Use of eco-friendly catalysts such as montmorillonite or bismuth nitrate improves sustainability and product purity.
Analytical and Characterization Data
The synthesized compound is typically characterized by:
- FT-IR spectroscopy: Identification of urea carbonyl (~1650 cm⁻¹), NH stretching, and aromatic C-H bands.
- NMR spectroscopy:
- ^1H NMR shows signals corresponding to tetrahydropyrimidine ring protons and aromatic protons.
- ^13C NMR confirms carbonyl carbons of urea and pyrimidine moieties.
- Mass spectrometry: Confirms molecular weight consistent with bis-substituted urea.
- X-ray crystallography: Used for definitive structural confirmation in some studies.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Classical Biginelli | Urea, aromatic aldehyde, β-ketoester | Acidic catalyst (NH4Cl, Bi(NO3)3) | Reflux or solvent-free, MW/ultrasound | 50–86% | Simple, one-pot, versatile | Sometimes long reaction times, moderate yields |
| Modified Biginelli with Isoureas | O,S-substituted isoureas, unsaturated carbonyls | Basic medium | Room temp to mild heating | Improved yields with hindered aldehydes | Better for ortho-substituted substrates | Requires preformed intermediates |
| Bis-urea formation | Amino-substituted tetrahydropyrimidine, diisocyanates | None or mild base | Anhydrous, inert atmosphere | Moderate to good | High selectivity for bis-substitution | Requires careful handling of isocyanates |
Research Results and Observations
- The Biginelli reaction remains the cornerstone for preparing the tetrahydropyrimidine moiety in the target compound, with recent improvements in catalyst and irradiation techniques enhancing efficiency and yield.
- The urea linkage is best formed via reaction of amino-substituted intermediates with diisocyanates, allowing symmetrical bis-substitution at the 1,3-positions of urea.
- The overall synthetic strategy benefits from environmentally friendly catalysts and solvent-free conditions, aligning with green chemistry principles.
- Characterization confirms the integrity of the tetrahydropyrimidine rings and the urea linkage, with spectral data consistent across studies.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to insufficient evidence, the following points are speculative and based on general trends in urea and pyrimidine chemistry:
| Property | 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea | 1,3-Bis(4-pyrimidin-2-ylphenyl)urea | 1,4,5,6-Tetrahydro-2-(nitroamino)pyrimidine (CAS 2537-1108) |
|---|---|---|---|
| Aromaticity | Reduced (tetrahydro-pyrimidine) | Full aromaticity | Reduced (tetrahydro-pyrimidine with nitroamino substituent) |
| Hydrogen-bonding sites | Likely 4–6 (urea + pyrimidine N-atoms) | 4–6 (similar) | 2–3 (nitroamino group + pyrimidine N-atoms) |
| Solubility | Potentially higher due to partial saturation | Lower (aromatic rings reduce solubility) | Moderate (nitroamino group may enhance polarity) |
| Applications | Supramolecular assemblies, enzyme inhibition | Catalysis, coordination chemistry | Unclear (nitroamino groups are reactive but understudied) |
- Key Differences: Aromatic vs. Saturated Pyrimidine: The tetrahydropyrimidine group in the target compound may confer improved solubility but reduced π-π stacking interactions compared to fully aromatic analogs . Urea vs. Nitroamino Functionality: Urea groups are stronger hydrogen-bond donors/acceptors than nitroamino substituents, making the target compound more suitable for molecular recognition applications.
Biological Activity
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . Its structure features two 4-substituted phenyl groups linked by a urea moiety and substituted with a tetrahydropyrimidine ring. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several derivatives of diaryl urea compounds, including this compound. The results indicated that this compound exhibited notable inhibitory effects on cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) .
Table 1: IC50 Values of Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | X.XX |
| This compound | HCT-116 | X.XX |
| Sorafenib (Control) | A549 | 2.12 ± 0.18 |
| Sorafenib (Control) | HCT-116 | 2.25 ± 0.71 |
Note: Specific IC50 values for this compound were not provided in the literature but are critical for comparative analysis.
The mechanism through which this compound exerts its anticancer effects is hypothesized to involve interactions with key proteins in cancer pathways. Molecular docking studies suggest that the urea structure can form hydrogen bonds with amino acid residues in target proteins like BRAF kinase . This interaction may inhibit downstream signaling pathways critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the tetrahydropyrimidine and phenyl rings can significantly affect biological activity. For instance:
- Substituents at specific positions on the phenyl rings can enhance or reduce potency.
- The presence of electron-withdrawing or electron-donating groups may influence binding affinity and selectivity towards target proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea, and what critical parameters influence yield and purity?
- Methodological Answer : A common synthesis involves reacting N-(1,4,5,6-tetrahydropyrimidinyl)thiourea with aryl halides or carbonyl-containing intermediates under reflux conditions. For example, coupling 2-(2,4-dimethylphenoxy)phenacyl chloride with tetrahydropyrimidinylthiourea in acetone at reflux for 2 hours achieved a 91.4% yield . Key parameters include solvent choice (e.g., acetone for polar aprotic conditions), temperature (reflux ~56°C for acetone), and stoichiometric ratios. Impurities often arise from incomplete coupling or side reactions; purification via recrystallization or column chromatography is recommended.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Elemental Analysis : Confirm molecular formula (e.g., C, H, N content) with deviations <0.3% for high purity .
- IR Spectroscopy : Identify urea C=O stretches (~1666 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and tetrahydropyrimidine ring signals (δ 2.0–4.0 ppm).
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning in solid state .
Q. What preliminary biological activities have been reported for structurally related tetrahydropyrimidine-urea compounds?
- Methodological Answer : Analogous compounds, such as N-[4-(2-thiazolyl)phenyl]-1,4,5,6-tetrahydropyrimidin-2-amine derivatives, show bioactivity in kinase inhibition assays. Researchers should screen for kinase binding (e.g., EGFR, VEGFR) using fluorescence polarization assays and validate with cell-based viability tests (e.g., MTT assays in cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?
- Methodological Answer : Contradictions often stem from variations in reaction conditions (e.g., solvent polarity, catalyst presence). For example, using palladium catalysts (e.g., Pd/C) may improve coupling efficiency but introduce metal contaminants. Systematic comparison via Design of Experiments (DoE) can isolate critical factors. Replicate protocols from with controlled humidity (<30%) to minimize hydrolysis side reactions.
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for aqueous solubility while avoiding precipitation .
- Prodrug Design : Modify urea with acetylated or PEGylated groups to enhance bioavailability .
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under argon .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (e.g., C20H13F4N5OS ) to model interactions with kinase ATP-binding pockets.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ values from kinase assays.
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Replace phenyl groups with fluorinated or electron-withdrawing substituents (e.g., -CF₃) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs between urea and target proteins.
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
